Cas no 2567498-07-9 (3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers)

3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- Cyclobutanesulfonyl chloride, 3-[(trimethylsilyl)methyl]-
- EN300-27696007
- 2567498-07-9
- 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride
- 3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride
- 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers
-
- MDL: MFCD32878752
- インチ: 1S/C8H17ClO2SSi/c1-13(2,3)6-7-4-8(5-7)12(9,10)11/h7-8H,4-6H2,1-3H3
- InChIKey: LPTJNXQLVGFGSR-UHFFFAOYSA-N
- ほほえんだ: ClS(C1CC(C[Si](C)(C)C)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 240.0407052g/mol
- どういたいしつりょう: 240.0407052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 277.5±9.0 °C(Predicted)
3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27696007-1g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride, Mixture of diastereomers |
2567498-07-9 | 95% | 1g |
$986.0 | 2023-09-10 | |
Enamine | EN300-27696007-0.25g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |
2567498-07-9 | 95.0% | 0.25g |
$487.0 | 2025-03-20 | |
Enamine | EN300-27696007-2.5g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |
2567498-07-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-27696007-0.05g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |
2567498-07-9 | 95.0% | 0.05g |
$229.0 | 2025-03-20 | |
Enamine | EN300-27696007-10.0g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |
2567498-07-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
1PlusChem | 1P028SIK-2.5g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |
2567498-07-9 | 95% | 2.5g |
$2449.00 | 2023-12-18 | |
Enamine | EN300-27696007-5g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride, Mixture of diastereomers |
2567498-07-9 | 95% | 5g |
$2858.0 | 2023-09-10 | |
Aaron | AR028SQW-50mg |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |
2567498-07-9 | 95% | 50mg |
$340.00 | 2025-02-16 | |
Aaron | AR028SQW-2.5g |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |
2567498-07-9 | 95% | 2.5g |
$2681.00 | 2025-02-16 | |
1PlusChem | 1P028SIK-50mg |
3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |
2567498-07-9 | 95% | 50mg |
$335.00 | 2023-12-18 |
3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomersに関する追加情報
Introduction to 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers (CAS No. 2567498-07-9)
The compound 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, specifically the mixture of diastereomers, is a sophisticated organosulfur derivative that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. With a CAS number 2567498-07-9, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a trimethylsilyl (TMS) group and a cyclobutane ring conjugated with a sulfonyl chloride functionality, make it a versatile building block for medicinal chemists.
Recent advancements in drug discovery have highlighted the importance of stereoelectronic effects in molecular design, and compounds like 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride exemplify how subtle structural modifications can significantly influence biological activity. The mixture of diastereomers aspect of this compound introduces a fascinating layer of complexity, as each diastereomer may exhibit distinct physicochemical properties and biological responses. This characteristic has opened up new avenues for research, particularly in the exploration of chiral chemistry and enantioselective synthesis.
The trimethylsilyl (TMS) group is a well-known protective group in organic synthesis, often employed to shield reactive hydroxyl or carboxyl groups during multi-step synthetic routes. Its stability under various reaction conditions makes it an invaluable tool for chemists working on complex molecular architectures. In contrast, the sulfonyl chloride moiety is highly reactive and serves as an efficient electrophile in nucleophilic substitution reactions, facilitating the introduction of sulfonamide functionalities—a common pharmacophore in many drugs. The combination of these two distinct functional groups in 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride underscores its potential utility in constructing intricate molecular frameworks.
The cyclobutane ring itself contributes to the compound's overall steric environment, influencing both its reactivity and its biological interactions. Cycloalkanes are frequently incorporated into drug molecules due to their ability to enhance metabolic stability and improve binding affinity to biological targets. Moreover, the rigid cyclic structure can prevent unwanted conformational changes that might alter the compound's pharmacological profile. The presence of multiple stereocenters in the mixture of diastereomers further complicates its behavior, making it a subject of interest for researchers studying stereoselectivity and enantiocontrol.
In recent years, there has been growing interest in the development of organosulfur compounds for their diverse applications in medicine and materials science. Sulfonamides, derivatives of sulfonyl chlorides, are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride could serve as a precursor for synthesizing novel sulfonamides with tailored biological properties. By exploring different reaction pathways and optimizing synthetic conditions, chemists can generate libraries of sulfonamide derivatives for high-throughput screening.
The use of diastereomer mixtures in synthetic chemistry is not without challenges. While diastereomers may share similar physical properties, their chemical reactivity can differ significantly due to variations in electronic and steric interactions. This necessitates careful optimization of reaction conditions to ensure high yields and purity of desired products. Advances in analytical techniques, such as chiral HPLC and NMR spectroscopy, have greatly facilitated the separation and characterization of diastereomer mixtures, enabling researchers to better understand their behavior and potential applications.
One notable application of 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride is in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The combination of a cyclobutane ring with chiral substituents provides an ideal scaffold for designing molecules that can induce enantioselectivity in catalytic reactions. Such auxiliaries are crucial for producing enantiomerically pure compounds—a requirement for many pharmaceutical applications where even small amounts of impurities can affect efficacy or safety.
The pharmaceutical industry continues to seek innovative intermediates that can streamline drug development processes while enhancing therapeutic outcomes. The unique structural features of 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride make it a promising candidate for generating novel drug candidates with improved pharmacokinetic profiles or enhanced target specificity. As research progresses, it is likely that this compound will find broader applications beyond its current use as a synthetic intermediate.
In conclusion,3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride (CAS No. 2567498-07-9) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its combination of functional groups—trimethylsilyl, cyclobutane ring, and sulfonyl chloride—makes it a valuable tool for constructing complex molecular architectures. The study of its diastereomer mixture offers insights into stereoelectronic effects and enantioselective synthesis, contributing to advancements in drug design. As research continues to uncover new applications for this compound,3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride is poised to play an increasingly important role in the development of next-generation therapeutics.
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